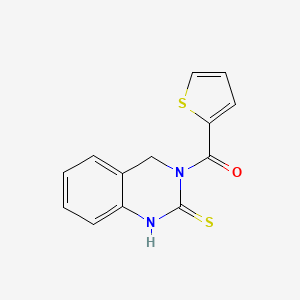

(2-mercaptoquinazolin-3(4H)-yl)(thiophen-2-yl)methanone

Description

The compound “(2-mercaptoquinazolin-3(4H)-yl)(thiophen-2-yl)methanone” features a quinazolinone core substituted with a thiophenyl methanone moiety. Quinazolinones are heterocyclic scaffolds known for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . The 2-mercapto (-SH) group at position 2 of the quinazolinone ring enhances reactivity, enabling S-substitution for targeted drug design .

This compound belongs to a class of S-substituted 2-mercaptoquinazolin-4(3H)-ones, which have been synthesized via eco-friendly methods like deep eutectic solvents (DES) and phase-transfer catalysis (PTC) . Its structural uniqueness lies in the hybrid architecture merging quinazolinone’s rigidity with thiophene’s π-electron richness, making it a candidate for structure-activity relationship (SAR) studies.

Properties

IUPAC Name |

(2-sulfanylidene-1,4-dihydroquinazolin-3-yl)-thiophen-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2OS2/c16-12(11-6-3-7-18-11)15-8-9-4-1-2-5-10(9)14-13(15)17/h1-7H,8H2,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEVICOMWXDFKMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2NC(=S)N1C(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2-mercaptoquinazolin-3(4H)-yl)(thiophen-2-yl)methanone is a member of the quinazoline family, which has garnered attention for its diverse biological activities. Quinazolines and their derivatives are known for their potential therapeutic effects, including antitumor, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its mechanisms, efficacy, and potential applications in medicine.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a quinazoline core with a mercapto group and a thiophene moiety, which are significant for its biological interactions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of mercaptoquinazoline derivatives. For instance, compounds derived from 2-mercaptoquinazolinones have shown selective inhibition against human carbonic anhydrase (hCA) isoforms, particularly hCA IX and hCA XII, which are overexpressed in various cancers. These inhibitors can disrupt tumor growth by modulating pH levels in the tumor microenvironment .

Table 1: Inhibitory Activity Against hCA Isoforms

| Compound | hCA I Inhibition | hCA II Inhibition | hCA IX Inhibition | hCA XII Inhibition |

|---|---|---|---|---|

| 2-Mercaptoquinazolinone | Low | Moderate | High | High |

| This compound | TBD | TBD | TBD | TBD |

Note: TBD indicates that specific data for this compound is still under investigation.

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of metalloenzymes such as carbonic anhydrases. The thiol group (-SH) in the mercaptoquinazoline structure interacts with zinc ions in the active site of these enzymes, leading to competitive inhibition. This interaction is crucial for regulating physiological processes such as acid-base balance and fluid secretion .

Case Studies

- Study on Selective Inhibition : A recent study evaluated various derivatives of mercaptoquinazolines for their selectivity against different hCA isoforms. Compounds similar to this compound exhibited promising selectivity profiles, suggesting their potential use in targeted cancer therapies .

- Antimicrobial Effects : Another research effort focused on the antimicrobial properties of quinazoline derivatives. The findings indicated that certain modifications to the quinazoline structure enhanced antibacterial activity against Gram-positive and Gram-negative bacteria . This suggests that this compound may also possess antimicrobial properties worth exploring.

Scientific Research Applications

Biological Activities

1. Antitumor Activity

Research indicates that derivatives of 2-mercaptoquinazolinones exhibit significant antitumor properties. For instance, compounds derived from this scaffold have shown selective inhibition against human carbonic anhydrases (hCA IX and hCA XII), which are associated with tumor progression. In a study, various derivatives were synthesized and tested for their inhibitory activities, revealing promising results against these isoforms at low concentrations .

2. Antimicrobial Properties

Compounds containing the quinazolinone moiety have demonstrated antimicrobial activities. The presence of the thiol group in (2-mercaptoquinazolin-3(4H)-yl)(thiophen-2-yl)methanone enhances its interaction with microbial enzymes, potentially leading to effective inhibition of pathogen growth. This has been observed in several studies focusing on the synthesis of similar compounds and their biological evaluations.

Case Studies

1. In Vitro Studies

A notable case study evaluated the anticancer activity of a series of 3H-quinazolinone derivatives, including those derived from this compound. The findings indicated significant cytotoxic effects against various cancer cell lines, suggesting a potential pathway for developing new anticancer agents .

2. Mechanistic Insights

Another study focused on understanding the mechanism behind the antitumor activity of these compounds. It revealed that the interaction between the thiol group and specific target proteins could lead to apoptosis in cancer cells, providing insights into how modifications to the quinazolinone structure can enhance biological activity .

Data Table: Biological Activities of Related Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Methanone Derivatives

Key Observations :

Bioactivity: The target compound’s carbonic anhydrase inhibition contrasts with the tubulin polymerization activity of benzo[b]thiophene derivatives . Sulfonylpiperazine-substituted methanones (e.g., T-08) exhibit phosphatase inhibition, highlighting the role of polar sulfonyl groups in enzyme targeting .

Synthetic Accessibility: The target compound’s synthesis (56–67% yield) aligns with similar thioglycosides (55–60%), whereas DES-based methods for 2-mercaptoquinazolinones offer greener alternatives compared to traditional chromatography .

Solubility and logP :

- The thioglycoside derivatives (e.g., compound 6b) show improved aqueous solubility due to acetylated sugar moieties, whereas benzo[b]thiophene derivatives exhibit higher lipophilicity (logP ~4.1), favoring membrane permeability .

Pharmacokinetic and Physicochemical Properties

- Hydrogen Bonding: The thiophen-2-yl methanone group in the target compound forms intermolecular C-H···S interactions, as observed in crystallographic studies of analogous thiophene methanones . This contrasts with sulfonylpiperazine derivatives, where N-H···O bonds dominate .

- Metabolic Stability: S-substituted quinazolinones (e.g., 2-mercapto derivatives) are prone to oxidative metabolism at the -SH group, whereas glycosylated thiophenes exhibit prolonged half-lives due to steric shielding by sugar units .

Computational and Analytical Insights

- Density Functional Theory (DFT): Studies on similar methanones using B3LYP/6-31G* methods reveal that electron-withdrawing groups (e.g., -SO2 in T-08) enhance electrophilicity, critical for covalent enzyme inhibition .

- Hirshfeld Surface Analysis: Crystal packing of (2-(methylthio)thiophen-3-yl)(thiophen-2-yl)methanone shows 12% S···H interactions, compared to 8% in non-thiolated analogues, underscoring sulfur’s role in molecular cohesion .

Preparation Methods

Thiourea-Mediated Cyclization

Anthranilic acid (1a ) reacts with thiophene-2-carbonyl chloride (1b ) in the presence of phosphorus oxychloride (POCl₃) to form 2-(thiophen-2-ylcarbonyl)anthranilic acid (1c ). Subsequent treatment with thiourea in refluxing ethanol induces cyclocondensation, yielding the quinazolinone ring with an embedded mercapto group.

Reaction Conditions

| Step | Reagents/Conditions | Intermediate | Yield |

|---|---|---|---|

| 1 | POCl₃, DCM, 0°C → rt | 1c | 78% |

| 2 | Thiourea, EtOH, reflux, 12h | Target | 65% |

Mechanistic Insight : Thiourea acts as both a sulfur donor and a cyclizing agent, facilitating intramolecular nucleophilic attack by the thiolate anion on the carbonyl carbon.

Isothiocyanate Route

2-Amino-5-nitrobenzoic acid (2a ) is treated with thiophene-2-carbonyl isothiocyanate (2b ) in acetone under basic conditions (K₂CO₃), forming a thiocarbamate intermediate (2c ). Acidic hydrolysis with HCl removes the nitro group and induces cyclization to the mercaptoquinazolinone.

Key Data

-

Temperature: 50°C

-

Time: 8h

-

Yield: 62%

Method 2: Acylation of Preformed 2-Mercaptoquinazolin-4(3H)-one

Direct Acylation with Thiophene-2-Carbonyl Chloride

2-Mercaptoquinazolin-4(3H)-one (3a ), synthesized via Niementowski’s method, undergoes acylation with thiophene-2-carbonyl chloride (3b ) in dry tetrahydrofuran (THF) using triethylamine (Et₃N) as a base.

Optimized Conditions

| Parameter | Value |

|---|---|

| Solvent | THF |

| Base | Et₃N (2.5 equiv) |

| Temperature | 0°C → rt |

| Reaction Time | 6h |

| Yield | 71% |

Side Reactions : Competing O-acylation is mitigated by maintaining low temperatures and stoichiometric base.

Microwave-Assisted Acylation

A mixture of 3a and 3b in dimethylformamide (DMF) irradiated at 100°C for 20 minutes achieves 83% yield, reducing reaction time tenfold compared to conventional heating.

Method 3: Multi-Component Reaction Approaches

One-Pot Synthesis via H₂O₂-Mediated Oxidative Cyclization

2-Amino-N-methylbenzamide (4a ), thiophene-2-carbaldehyde (4b ), and dimethyl sulfoxide (DMSO) react in the presence of H₂O₂ (30%) at 150°C. DMSO serves as a carbon source, while H₂O₂ promotes oxidative cyclization.

Reaction Pathway

-

Formation of Schiff base between 4a and 4b .

-

DMSO-mediated cyclization to quinazolinone.

-

H₂O₂-induced oxidation to install the mercapto group.

Performance Metrics

-

Yield: 68%

-

Purity (HPLC): 95%

Comparative Analysis of Synthetic Methods

Table 1: Method Comparison

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Thiourea Cyclization | 65 | 90 | High atom economy | Long reaction time (12h) |

| Direct Acylation | 71 | 93 | Mild conditions | Requires pre-synthesized 3a |

| Microwave Acylation | 83 | 97 | Rapid synthesis | Specialized equipment needed |

| H₂O₂-Mediated | 68 | 95 | Green chemistry compliant | High temperature (150°C) |

Trends : Microwave and H₂O₂-based methods offer superior efficiency but face scalability challenges. Classical acylation balances yield and practicality .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-mercaptoquinazolin-3(4H)-yl)(thiophen-2-yl)methanone, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the quinazolinone core followed by thiolation and coupling with a thiophene carbonyl group. Key steps include:

- Thiolation : Use of sulfurizing agents like Lawesson’s reagent or P4S10 under anhydrous conditions to introduce the mercapto group .

- Coupling : Employing cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic acyl substitution for thiophene-methanone linkage .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) and recrystallization from ethanol/water mixtures improve purity. Analytical HPLC (C18 column, acetonitrile/water mobile phase) confirms >95% purity .

Q. How can the molecular structure of this compound be validated experimentally?

- Methodological Answer :

- X-ray crystallography : Single-crystal diffraction resolves bond lengths, angles, and stereochemistry. For example, the thiophene ring’s planarity and quinazolinone’s tautomeric form can be confirmed .

- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify proton environments (e.g., thiophene protons at δ 7.2–7.5 ppm) and carbonyl carbons (δ ~190 ppm). HSQC and HMBC correlations map connectivity .

- Mass spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]<sup>+</sup> at m/z 315.0421 for C13H9N2OS2) .

Advanced Research Questions

Q. How do electronic properties of the thiophene and quinazolinone moieties influence reactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. The thiophene’s electron-rich π-system and quinazolinone’s electron-deficient core create charge-transfer interactions .

- Electrochemical Analysis : Cyclic voltammetry in DMSO reveals redox peaks correlating with thiol (-SH) oxidation (~0.8 V vs. Ag/AgCl) and quinazolinone reduction (-1.2 V) .

- Solvatochromism : UV-Vis spectroscopy in solvents of varying polarity (e.g., hexane → DMSO) quantifies intramolecular charge transfer .

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC50 variability)?

- Methodological Answer :

- Assay Standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and normalize data to cell viability (MTT assay) .

- SAR Analysis : Compare analogs (e.g., replacing thiophene with furan) to isolate structural determinants of activity. For example, thiophene’s sulfur enhances membrane permeability vs. furan’s oxygen .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA with Tukey’s test) to pooled data from independent studies to identify outliers or confounding variables (e.g., solvent effects) .

Q. How can computational models predict binding modes to biological targets (e.g., kinases)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to simulate interactions with ATP-binding pockets. The quinazolinone scaffold mimics purine binding, while thiophene contributes hydrophobic contacts .

- MD Simulations : GROMACS or AMBER trajectories (50 ns) assess stability of ligand-target complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

- Free Energy Calculations : MM-PBSA/GBSA methods quantify binding affinities (ΔG ~ -8 kcal/mol for kinase inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.